![molecular formula C9H5ClN2O2S2 B1223338 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid CAS No. 338760-78-4](/img/structure/B1223338.png)
5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives, such as 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid, typically involves multiple steps starting from chlorobenzoic acid. This process includes esterification, hydrazination, cyclization, and nucleophilic attack to form the desired sulfonamide or thiadiazole compounds. These methodologies allow for the introduction of various substituents, demonstrating the versatility of thiadiazole chemistry (Chen et al., 2010).
Molecular Structure Analysis
The molecular and crystal structure of thiadiazole derivatives, including those with the chlorophenyl moiety, has been elucidated using techniques such as X-ray diffraction and spectroscopic methods. These studies provide insight into the compounds' geometry, confirming the presence of thiadiazole rings and their substitution patterns (Kerru et al., 2019).
Chemical Reactions and Properties
Thiadiazole compounds participate in various chemical reactions, leveraging their reactive sulfanyl and carboxylic acid groups. These reactions enable the synthesis of complex derivatives with enhanced biological activities. The reactivity of these thiadiazole compounds opens pathways for further modifications and the exploration of their chemical behavior (Potkin et al., 2007).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, including solubility, melting points, and crystal structure, are crucial for their application in drug design and other areas. These properties are influenced by the molecular structure and substitution pattern on the thiadiazole ring. Understanding these properties is essential for predicting the compounds' behavior in biological systems (Fedotov & Hotsulia, 2023).
Scientific Research Applications
Synthesis and Chemical Properties
5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid and its derivatives have been explored for their potential in synthesizing compounds with various biological activities. The process often begins with the esterification of 4-chlorobenzoic acid, leading to a range of derivatives through a series of chemical reactions including hydrazination, cyclization, and sulfonation. These compounds have been found to possess antiviral activities, particularly against the tobacco mosaic virus, showcasing their potential in antiviral research (Chen et al., 2010).
Antimicrobial and Antifungal Activities
Derivatives of 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole have shown promising antimicrobial and antifungal properties. For instance, compounds synthesized from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have exhibited moderate antimicrobial activity against pathogens like Escherichia coli and Salmonella typhi (Sah et al., 2014). This opens avenues for the development of new antimicrobial agents.
Anticancer Research
The synthesis of complex thiadiazole derivatives has been targeted for their potential anticancer properties. Compounds integrating 1,3,4-thiadiazole with pyrazoline showed anticancer activity, indicating the possibility of designing new drug-like molecules with potential anticancer benefits (Yushyn et al., 2022).
Carbonic Anhydrase Inhibition
Amide derivatives of 5-amino-1,3,4-thiadiazole sulfonamide have been explored for their inhibitory effects on carbonic anhydrase isoenzymes, which are vital for various physiological functions. These compounds have demonstrated potent inhibitory effects, highlighting their potential as carbonic anhydrase inhibitors (Bülbül et al., 2008).
Heterocyclic Compound Synthesis
The versatility of this compound extends to the synthesis of a wide range of heterocyclic compounds, showcasing its role in the development of novel compounds with potential therapeutic applications. For instance, reactions involving nucleophilic substitution have led to the creation of novel heterocycles, indicating a broad utility in medicinal chemistry (Kropotina et al., 2008).
Safety and Hazards
The safety information available indicates that 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid may pose certain hazards . The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking, or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and storing in a dry place and storing in a closed container (P402 + P404) .
Mechanism of Action
Target of Action
The primary target of 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid is human glycolate oxidase (hGOX) . hGOX is a peroxisomal flavoenzyme that plays a crucial role in the metabolism of glyoxylate .
Mode of Action
The compound interacts with its target, hGOX, by binding to the active site of the enzyme . The inhibitor heteroatoms of the compound interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids . In addition, the chlorophenyl substituent of the compound is surrounded by nonconserved hydrophobic residues .
Biochemical Pathways
The compound affects the pathway leading to the production of glyoxylate, a metabolite generated by hGOX at the expense of oxygen . When the normal metabolism of glyoxylate is impaired, glyoxylate yields oxalate, which forms insoluble calcium deposits, particularly in the kidneys .
Result of Action
The binding of the compound to hGOX inhibits the enzyme’s activity, thereby affecting the production of glyoxylate . This could potentially prevent the formation of insoluble calcium deposits in the kidneys caused by the accumulation of oxalate .
properties
IUPAC Name |
5-(4-chlorophenyl)sulfanylthiadiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2S2/c10-5-1-3-6(4-2-5)15-9-7(8(13)14)11-12-16-9/h1-4H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYKFFAREALEPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N=NS2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377259 |
Source
|
Record name | 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
338760-78-4 |
Source
|
Record name | 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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